N-isopropyl-4-(piperidin-4-ylmethoxy)benzamide hydrochloride
Overview
Description
“N-isopropyl-4-(piperidin-4-ylmethoxy)benzamide hydrochloride” is a chemical compound with the molecular formula C16H25ClN2O2 . It is also known as IVM and is a synthetic antiparasitic drug used to treat parasitic infections in livestock and pets.
Synthesis Analysis
The synthesis of N-isopropyl-4-(piperidin-4-ylmethoxy)benzamide hydrochloride and its derivatives has been studied in the context of their role as activators of hypoxia-inducible factor 1 pathways . The compounds were designed and synthesized based on bioisosterism and pharmacokinetic parameters .Molecular Structure Analysis
The molecular structure of this compound includes a benzamide group attached to a piperidine ring via a methoxy group . The molecular weight of the compound is 312.83 g/mol.Scientific Research Applications
Piperidine Derivatives in Acetylcholinesterase Inhibition
Piperidine derivatives, like the one , have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. For instance, 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were found to be potent inhibitors of acetylcholinesterase. These compounds could serve as potential antidementia agents due to their ability to increase acetylcholine content in the brain (Sugimoto et al., 1990).
Anaplastic Lymphoma Kinase Inhibitors
Certain piperidine derivatives have shown promise as anaplastic lymphoma kinase (ALK) inhibitors, potentially useful in cancer treatment. For example, a study on novel ALK inhibitors revealed insights into their pharmacokinetics and enzymatic hydrolysis in plasma (Teffera et al., 2013).
Benzamides in Antibacterial Activity
Benzamides and their metal complexes, including piperidine derivatives, have been synthesized and evaluated for their antibacterial activities. Copper complexes of these benzamides exhibited enhanced activity against various bacteria (Khatiwora et al., 2013).
Serotonin 4 Receptor Agonists
Benzamide derivatives, including piperidine-based ones, have been synthesized as selective serotonin 4 receptor agonists. These compounds showed potential in accelerating gastric emptying and increasing the frequency of defecation, indicating their utility in treating gastrointestinal motility disorders (Sonda et al., 2004).
Urokinase Receptor Targeting for Breast Cancer
Research on virtual screening targeting the urokinase receptor led to the discovery of compounds like N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4′-piperidine]-4-yl) benzamide, which have shown potential in reducing breast tumor metastasis and growth (Wang et al., 2011).
Acetylcholinesterase Inhibitors for Alzheimer's
Further studies on 1-benzyl-4-[2-(N-benzoyl-N-methylamino)ethyl]piperidine derivatives revealed their potent inhibitory activity against acetylcholinesterase, making them promising candidates for Alzheimer's disease treatment (Sugimoto et al., 1992).
properties
IUPAC Name |
4-(piperidin-4-ylmethoxy)-N-propan-2-ylbenzamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-12(2)18-16(19)14-3-5-15(6-4-14)20-11-13-7-9-17-10-8-13;/h3-6,12-13,17H,7-11H2,1-2H3,(H,18,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYFALUPFWZNQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)OCC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-isopropyl-4-(piperidin-4-ylmethoxy)benzamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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